2-Fluoro-6-iodo-pyrazine

説明

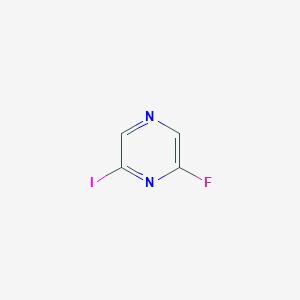

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOUDHWFEXZTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Iodo Pyrazine and Its Precursors

Strategies for Regioselective Halogenation of Pyrazine (B50134) Scaffolds

The introduction of two different halogens onto a pyrazine ring in a specific orientation requires careful control of reactivity and reaction conditions. The electron-deficient nature of the pyrazine ring influences the feasibility and regioselectivity of electrophilic and nucleophilic substitution reactions.

Direct Iodination Approaches for Fluorinated Pyrazines

The direct iodination of a pre-existing fluorinated pyrazine, such as 2-fluoropyrazine, presents a direct route to the target molecule. However, the electron-withdrawing nature of both the pyrazine nitrogens and the fluorine substituent deactivates the ring towards electrophilic aromatic substitution. Therefore, potent iodinating agents and specific reaction conditions are necessary to achieve iodination.

One plausible approach is the use of N-Iodosuccinimide (NIS), a common electrophilic iodinating agent. For structurally similar and electron-deficient amino-substituted pyrazines, direct iodination has been successfully achieved using NIS in solvents like methanol (B129727) or ethyl acetate. Another effective method for iodinating electron-deficient heterocycles involves the use of elemental iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. This method is often scalable and employs greener reaction conditions.

A method for the direct iodination of 2-amino-5-fluoropyridine (B1271945), a related heterocyclic compound, utilizes iodine and silver sulfate (B86663) in ethanol. This suggests that similar conditions could potentially be adapted for the iodination of 2-fluoropyrazine, where the silver salt acts as a halogen activator.

| Reagent System | Substrate Example | Conditions | Outcome |

| N-Iodosuccinimide (NIS) | 2-Aminopyrazine (B29847) | Methanol, 60°C, 12-15h | 2-Amino-5-iodopyrazine |

| Iodine / H₂O₂ | 2-Aminopyrazine | Water, <80-90°C, 1-4h | 2-Amino-5-iodopyrazine |

| Iodine / Silver Sulphate | 2-Amino-5-fluoropyridine | Ethanol, RT, 24h | 2-Amino-5-fluoro-3-iodopyridine |

This table presents data for related compounds to illustrate potential iodination methods for fluorinated pyrazines.

Fluorination Techniques for Iodo-Substituted Pyrazine Rings

An alternative strategy involves the fluorination of an iodo-substituted pyrazine precursor, such as 2,6-diiodopyrazine (B1311670) or 2-chloro-6-iodopyrazine (B3024086). Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine onto an aromatic ring, particularly for electron-deficient systems like pyrazine.

The Halogen Exchange (Halex) reaction is a powerful tool for this transformation. This typically involves treating a chloro- or bromo-substituted precursor with a fluoride (B91410) salt, such as potassium fluoride (KF), cesium fluoride (CsF), or rubidium fluoride (RbF). google.comgoogle.com The reaction is often carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. The greater reactivity of the C-I bond compared to C-Cl or C-F bonds towards certain reagents allows for the selective replacement of other halogens while retaining the iodo-group, or vice-versa depending on the specific reaction conditions and reagents used.

For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) has been achieved by reacting pentafluoropyridine (B1199360) with sodium iodide in dimethylformamide, demonstrating the feasibility of halogen exchange on a polyfluorinated pyridine (B92270) ring. rsc.org This principle can be extended to the selective fluorination of an iodo-containing pyrazine.

Precursor Synthesis and Halogen Exchange Reactions for 2-Fluoro-6-iodo-pyrazine

The synthesis of this compound often relies on the preparation of suitable precursors that can then be converted to the final product through halogenation or halogen exchange reactions.

Synthesis of Key Fluoropyrazine Intermediates

A common strategy for synthesizing substituted pyrazines involves the use of aminopyrazines as versatile starting materials. For example, 2-aminopyrazine can be synthesized from 2-cyanopyrazine by reacting it with sodium hypochlorite (B82951) solution and an alkali. patsnap.com This 2-aminopyrazine can then undergo halogenation reactions. For instance, treatment of 2-aminopyrazine with bromine in dichloromethane (B109758) and pyridine yields 2-amino-3,5-dibromopyrazine. patsnap.com

These halogenated aminopyrazines can then serve as precursors for further transformations. The amino group can be replaced with other functionalities, or it can direct subsequent reactions. The synthesis of 5-(4-nitrophenyl)-2-aminopyrazine from 2-aminopyrazine via a monobromination followed by a Suzuki-Miyaura coupling highlights the utility of halogenated aminopyrazines as synthetic intermediates. scientific.net

| Starting Material | Reagents | Product |

| 2-Cyanopyrazine | 1. NaOH, NaClO | 2-Aminopyrazine |

| 2-Aminopyrazine | 2. Br₂, Pyridine, CH₂Cl₂ | 2-Amino-3,5-dibromopyrazine |

This table outlines the synthesis of a key halogenated aminopyrazine precursor.

Silyl-mediated Halogen Displacement in Pyrazine Systems

Silyl-mediated reactions can facilitate halogen displacement in heterocyclic systems. While specific examples for this compound are not prevalent in the literature, the general principles are applicable. Zeolites have been shown to catalyze halogen exchange reactions between alkyl halides, a process that involves the heterolytic scission of the carbon-halogen bond. rsc.org This highlights the potential for solid-supported catalysts in facilitating such transformations.

Multi-step Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its derivatives.

A convergent synthesis would involve the separate synthesis of two or more fragments that are then combined in the final steps to form the target molecule. For this compound, a hypothetical convergent approach could involve the coupling of a fluorinated pyrazine fragment with an iodinated fragment.

Sequential Halogenation and Further Functionalization Strategies

The synthesis of 2-fluoro-6-iodopyrazine often begins with a dihalogenated pyrazine precursor, most commonly 2,6-dichloropyrazine (B21018). This intermediate provides a robust platform for sequential halogen exchange and introduction of iodine.

A primary precursor, 2,6-dichloropyrazine, is a versatile building block in the synthesis of various pharmaceutical compounds. zcpc.net It is typically synthesized through the chlorination of pyrazine or its derivatives. zcpc.netzcpc.net One industrial method involves the chlorination of 2-chloropyrazine (B57796) with chlorine gas in a suitable solvent. google.com Another approach starts from methyl chloroacetate (B1199739) and glyoxal, which undergo ammoniation and cyclization to form 2-hydroxypyrazine (B42338) sodium. This intermediate is then reacted with phosphorous oxychloride to yield 2-chloropyrazine, which is subsequently chlorinated to 2,6-dichloropyrazine. google.com

The strategic conversion of 2,6-dichloropyrazine to 2-fluoro-6-iodopyrazine involves a two-step process: a selective fluorine-for-chlorine exchange followed by an iodine-for-chlorine exchange. The first step, the conversion of one of the chloro groups to a fluoro group, can be challenging due to the similar reactivity of the two chlorine atoms. However, by carefully controlling reaction conditions, a selective monofluorination can be achieved to produce 2-chloro-6-fluoropyrazine (B6206574). ambeed.com

The subsequent iodination of the remaining chloro-group is the final step. This can be accomplished through various methods, including halogen exchange reactions. While direct iodination of pyrazine rings is possible, it often requires harsh conditions or specific activating groups. acs.orgresearchgate.net A more common approach for introducing iodine into a heteroaromatic ring is through the reaction of a chloro or bromo precursor with an iodide source, often catalyzed by a transition metal. rsc.org For instance, the Negishi coupling of 2-chloro-6-iodopyrazine with an acetylenic zinc reagent has been reported to proceed in good yield, demonstrating the utility of the iodo-substituent for further functionalization. rsc.org

An alternative strategy for introducing iodine involves the Sandmeyer-like reaction of an amino-pyrazine derivative. For example, 2-amino-5-fluoropyridine can be iodinated using iodine and silver sulfate in ethanol, followed by workup with sodium carbonate. This highlights a potential route where an aminopyrazine precursor could be sequentially diazotized and iodinated.

Further functionalization of the 2-fluoro-6-iodopyrazine scaffold can be achieved through cross-coupling reactions. The iodine atom is particularly amenable to reactions such as Suzuki-Miyaura, Stille, and Heck couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. rsc.orgnih.gov The fluorine atom, on the other hand, can influence the electronic properties of the pyrazine ring and enhance metabolic stability in pharmaceutical applications.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of 2-fluoro-6-iodopyrazine hinges on the careful optimization of reaction conditions for each step to maximize selectivity and yield.

Synthesis of 2,6-Dichloropyrazine:

The chlorination of 2-chloropyrazine to 2,6-dichloropyrazine requires precise control to favor the desired isomer and minimize the formation of byproducts like 2,3-dichloropyrazine. google.comgoogle.com Key parameters that influence the outcome include:

Solvent: The choice of solvent is critical. Using 2,6-dichloropyrazine itself as the solvent has been shown to minimize the formation of byproducts. google.com Dimethylformamide (DMF) is another effective solvent, particularly when used with a catalyst like triethylamine. google.com

Catalyst: Triethylamine can be used to catalyze the chlorination of 2-chloropyrazine. google.com

Temperature: The reaction is typically carried out at elevated temperatures, often between 60°C and 140°C. google.com A specific protocol using DMF as a solvent operates at around 75°C. google.com

Reagent Stoichiometry: The molar ratio of chlorine to 2-chloropyrazine is a crucial factor in achieving high conversion.

A patented method details the chlorination of 2-chloropyrazine in the presence of dimethylformamide and a controlled amount of water. The hydronium ion concentration, managed by the addition of phosphorus oxychloride, can direct the chlorination towards the desired 2,6-isomer or the 2,3-isomer. google.com

Interactive Data Table: Optimization of 2,6-Dichloropyrazine Synthesis

| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyrazine | Chlorine (gas) | 2,6-Dichloropyrazine | - | 60-140 | ~90 | google.com |

| 2-Chloropyrazine | Chlorine (gas) | Dimethylformamide | Triethylamine | 75 | 80 | google.com |

| 2-Chloropyrazine | Chlorine (gas) | Dimethylformamide | - | 70-75 | - | google.com |

Sequential Halogenation to 2-Fluoro-6-iodopyrazine:

Fluorination: Selective monofluorination of 2,6-dichloropyrazine to 2-chloro-6-fluoropyrazine is a key challenge. This is typically achieved using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The temperature and reaction time must be carefully controlled to prevent the formation of the difluorinated byproduct.

Iodination: The subsequent conversion of 2-chloro-6-fluoropyrazine to 2-fluoro-6-iodopyrazine can be accomplished via a Finkelstein-type reaction using an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or acetonitrile. The presence of a phase-transfer catalyst can sometimes enhance the reaction rate. Alternatively, transition metal-catalyzed cross-coupling reactions can be employed.

The optimization of these halogen exchange reactions involves screening various parameters:

Halogenating Agent: The choice of fluoride and iodide source is important. For fluorination, spray-dried potassium fluoride is often preferred for its high reactivity. For iodination, the choice of iodide salt can influence the reaction rate and equilibrium.

Solvent: High-boiling, polar aprotic solvents are generally used for nucleophilic aromatic substitution reactions.

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure selectivity and a reasonable reaction rate.

Catalyst: While not always necessary, the use of a catalyst, such as a phase-transfer catalyst for the Finkelstein reaction or a palladium catalyst for cross-coupling, can significantly improve the reaction efficiency.

Detailed research findings on the specific conditions for the synthesis of 2-fluoro-6-iodopyrazine are often found in patent literature and specialized chemical synthesis journals. These sources provide specific examples of reaction conditions and yields, which are invaluable for developing a robust and scalable synthetic route.

Chemical Reactivity and Transformative Potential of 2 Fluoro 6 Iodo Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the pyrazine nitrogens. libretexts.org

The reactivity of the C-F and C-I bonds in 2-fluoro-6-iodo-pyrazine towards nucleophilic attack is governed by a balance of two key factors: the electronegativity of the halogen and its ability to function as a leaving group.

Fluorine: The high electronegativity of the fluorine atom strongly polarizes the C2-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. In many SNAr reactions where the initial attack of the nucleophile is the rate-determining step, aryl fluorides are the most reactive among haloarenes. chemistrysteps.com

Iodine: Conversely, the iodide ion is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. If the departure of the leaving group from the Meisenheimer complex is the rate-determining step, the C-I bond would exhibit higher reactivity. sci-hub.se

Achieving regioselectivity in the SNAr reactions of this compound presents a significant synthetic challenge. Both the C2 and C6 positions are activated by the pyrazine nitrogen atoms. The ultimate regiochemical outcome depends on the subtle interplay of electronic and steric factors.

Computational studies on related dihalosubstituted heterocyclic systems, such as dichloropyrimidines, have shown that the regioselectivity is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com In the case of this compound, the strong inductive electron-withdrawing effect of the fluorine atom makes the C2 position a highly electrophilic center, potentially favoring nucleophilic attack at this site. However, the superior leaving group ability of iodide could favor substitution at the C6 position. Consequently, reactions with nucleophiles may yield a mixture of products, and achieving high chemoselectivity for mono-substitution at a specific position often requires careful optimization of reaction conditions, such as temperature, solvent, and the choice of nucleophile.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful and predictable method for the selective functionalization of this compound. These reactions overwhelmingly proceed at the more reactive carbon-iodine bond, leaving the robust carbon-fluorine bond intact for potential subsequent transformations. The selectivity is dictated by the mechanism of the catalytic cycle, which typically begins with the oxidative addition of the catalyst (commonly a Pd(0) species) into the carbon-halogen bond. The C-I bond undergoes oxidative addition significantly faster than C-Br, C-Cl, and especially C-F bonds, establishing a clear hierarchy of reactivity: C-I > C-Br > C-Cl >> C-F. wikipedia.orgbaranlab.org

Palladium-catalyzed reactions are the cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. For this compound, these reactions serve as a reliable method to introduce aryl, alkenyl, alkynyl, and alkyl groups exclusively at the C6 position.

Suzuki-Miyaura Coupling: This reaction couples the pyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction is highly tolerant of various functional groups and is widely used for the synthesis of biaryl compounds. The coupling of this compound with an arylboronic acid would selectively yield a 2-fluoro-6-arylpyrazine. Studies on other dihalopurines have demonstrated excellent regioselectivity, with coupling occurring exclusively at the more reactive halogen site. scispace.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl moiety at the C6 position of the pyrazine ring, providing a valuable precursor for more complex structures. The reactivity of aryl halides in this reaction follows the standard order, with aryl iodides being the most reactive substrates. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgchem-station.com A key advantage of this reaction is the high reactivity and functional group tolerance of organozinc reagents. core.ac.uk This reaction would selectively couple this compound at the C-I bond with a wide range of organozinc partners, including those bearing sp³, sp², and sp hybridized carbon atoms. wikipedia.org

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene | 2-Fluoro-6-aryl-pyrazine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | 2-Fluoro-6-alkynyl-pyrazine |

| Negishi | R-ZnCl | Pd₂(dba)₃ / PCyp₃ | None | THF, NMP | 2-Fluoro-6-alkyl/aryl-pyrazine |

Copper-catalyzed reactions, particularly variations of the Ullmann condensation, offer a complementary method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. These reactions are also highly selective for aryl iodides over less reactive aryl halides. mdpi.com For this compound, a copper-catalyzed amination with a primary or secondary amine would be expected to proceed selectively at the C6 position to furnish 2-fluoro-6-aminopyrazine derivatives. This selectivity has been demonstrated in the copper-catalyzed N-heteroarylation of amines with substrates like 2-fluoro-5-iodopyridine, where substitution occurs exclusively at the iodine-bearing carbon. mdpi.com

Deprotonative Functionalization and Organometallic Chemistry

Beyond substitution of its halogen atoms, this compound can be functionalized by leveraging the acidity of its ring protons. The electron-withdrawing nature of the two ring nitrogens acidifies the C-H bonds, making them susceptible to deprotonation by strong bases. mdpi.com The halogen substituents further modulate the acidity of adjacent protons via their inductive effects.

In this compound, the protons at C3 and C5 are the candidates for deprotonation. The C3 proton is adjacent to the highly electronegative fluorine atom, while the C5 proton is adjacent to the less electronegative iodine atom. The strong -I effect of fluorine is known to significantly increase the kinetic acidity of ortho protons. Therefore, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures is expected to selectively remove the proton at the C3 position. umich.edu This approach is supported by studies on related halopyridines; for instance, 2-bromo-6-fluoropyridine undergoes regioselective lithiation at the C3 position, ortho to the fluorine atom. uni-muenchen.de

The resulting organolithium intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., I₂, aldehydes, CO₂, silyl chlorides) to introduce a wide range of functional groups at the C3 position, providing access to tri-substituted pyrazines that would be difficult to synthesize through other routes.

Lithiation and Subsequent Electrophilic Quench Reactions

The presence of a highly polarizable iodine atom and an electron-withdrawing fluorine atom on the pyrazine ring significantly influences its reactivity towards organolithium reagents. The primary mode of reaction involves a metal-halogen exchange, a well-established method for the generation of organolithium intermediates from organic halides.

When 2-fluoro-6-iodopyrazine is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures, a rapid iodine-lithium exchange is anticipated to occur, selectively forming the 2-fluoro-6-lithiopyrazine intermediate. This regioselectivity is driven by the greater propensity of iodine to undergo exchange compared to fluorine. The resulting organolithium species is a potent nucleophile and can be trapped by a variety of electrophiles to introduce a wide range of functional groups at the 6-position of the pyrazine ring.

While specific experimental data on the lithiation and electrophilic quench of 2-fluoro-6-iodopyrazine is not extensively detailed in the reviewed literature, the general reactivity patterns of similar heterocyclic systems allow for the prediction of its behavior. The following table outlines potential products from the reaction of 2-fluoro-6-lithiopyrazine with various electrophiles, based on established chemical principles.

Interactive Data Table: Predicted Products of Electrophilic Quench of 2-Fluoro-6-lithiopyrazine

| Electrophile | Predicted Product at 6-position |

| Dimethylformamide (DMF) | -CHO (Formyl) |

| Carbon dioxide (CO2) | -COOH (Carboxyl) |

| Benzaldehyde (PhCHO) | -CH(OH)Ph (alpha-Hydroxybenzyl) |

| Acetone (B3395972) ((CH3)2CO) | -C(OH)(CH3)2 (2-Hydroxyprop-2-yl) |

| Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 (Trimethylsilyl) |

| Methyl iodide (CH3I) | -CH3 (Methyl) |

It is important to note that direct deprotonation (lithiation) of a C-H bond on the pyrazine ring, ortho to a directing group, is another potential reaction pathway. However, in the case of 2-fluoro-6-iodopyrazine, the iodine-lithium exchange is expected to be the predominant and much faster process.

Directed Metalation Group (DMG) Effects and Nitrogen-Directed Metallation

The concept of Directed Metalation Groups (DMGs) is crucial for understanding the regioselectivity of C-H bond activation in aromatic and heteroaromatic systems. A DMG is a functional group that directs an organolithium base to deprotonate a specific, usually ortho, position through coordination with the lithium cation. In the context of 2-fluoro-6-iodopyrazine, the pyrazine nitrogen atoms themselves can act as directing groups. organic-chemistry.orgwikipedia.org

The lone pair of electrons on the nitrogen atoms can coordinate with the lithium atom of an organolithium reagent, thereby increasing the acidity of the adjacent C-H protons. This "nitrogen-directed metallation" facilitates the regioselective formation of a lithiated intermediate. organic-chemistry.org For the pyrazine ring, this would typically lead to lithiation at the positions ortho to the nitrogen atoms (C-2, C-3, C-5, and C-6).

In 2-fluoro-6-iodopyrazine, the positions adjacent to the nitrogen atoms are C-3 and C-5. The electronic effects of the fluorine and iodine substituents play a significant role in influencing the acidity of these protons. The electron-withdrawing nature of the fluorine atom at the C-2 position would be expected to increase the acidity of the proton at C-3, making it a potential site for direct lithiation.

However, the presence of the iodine atom at the C-6 position introduces a competing and generally more facile reaction pathway: the iodine-lithium exchange. The rate of halogen-metal exchange is typically much faster than C-H deprotonation, especially for iodo-substituted aromatics. cmu.edu Therefore, while the pyrazine nitrogens do exert a directing effect, the iodine-lithium exchange is the overwhelmingly favored initial reaction upon treatment with an alkyllithium reagent.

Should a scenario arise where the iodine-lithium exchange is suppressed, for instance by using a sterically hindered lithium amide base like lithium diisopropylamide (LDA) which is less prone to halogen-metal exchange, then the nitrogen-directed metallation at the C-3 position would become a more plausible outcome. The resulting 3-lithio-2-fluoro-6-iodopyrazine could then be trapped with electrophiles to introduce functionality at this position. The interplay between the directing effects of the two nitrogen atoms, the activating effect of the fluorine atom, and the potential for halogen-metal exchange at the iodine position makes 2-fluoro-6-iodopyrazine a substrate with complex and synthetically valuable reactivity.

Advanced Spectroscopic Characterization and Computational Insights into 2 Fluoro 6 Iodo Pyrazine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a fundamental tool for identifying functional groups and elucidating the structural framework of molecules. libretexts.orgyoutube.comamericanpharmaceuticalreview.com These methods probe the quantized vibrational energy levels of a molecule, yielding a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. For 2-Fluoro-6-iodo-pyrazine, the analysis of its FT-IR spectrum, even if theoretically predicted, would reveal characteristic absorption bands corresponding to specific vibrational modes.

Key expected vibrations include the stretching of the C-H bonds on the pyrazine (B50134) ring, typically observed in the 3100-3000 cm⁻¹ region. The aromatic C-N and C-C stretching vibrations are anticipated to produce a series of bands in the 1600-1400 cm⁻¹ range. The highly polarized C-F bond is expected to give rise to a strong absorption band in the 1250-1000 cm⁻¹ region. Conversely, the C-I stretching vibration, involving the heavier iodine atom, is predicted to appear at a much lower wavenumber, generally below 600 cm⁻¹. Bending vibrations of the C-H bonds, both in-plane and out-of-plane, would contribute to the fingerprint region of the spectrum at lower frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3100 - 3000 |

| C-N Stretching | 1600 - 1450 |

| C-C Stretching | 1500 - 1400 |

| C-F Stretching | 1250 - 1000 |

| C-I Stretching | < 600 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

Note: These are predicted ranges and actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigation

FT-Raman spectroscopy, which measures the inelastic scattering of laser light, provides complementary information to FT-IR. nih.gov Vibrations that induce a change in the polarizability of the molecule are Raman active.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyrazine ring are expected to be particularly prominent. The C-I bond, due to its high polarizability, should also produce a strong and characteristic signal at a low frequency. In contrast, the C-F stretching vibration, which is a strong absorber in the IR, is anticipated to show a weaker intensity in the Raman spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Ring Breathing Mode | ~1000 | Strong |

| C-H Stretching | 3100 - 3000 | Medium |

| C-N Symmetric Stretching | 1550 - 1450 | Strong |

| C-C Symmetric Stretching | 1450 - 1350 | Strong |

| C-I Stretching | < 600 | Strong |

| C-F Stretching | 1250 - 1000 | Weak-Medium |

Note: These are predicted ranges and intensities and actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic and molecular structure by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the pyrazine ring, which are in non-equivalent chemical environments. The proton at position 3, adjacent to the fluorine atom, would likely appear as a doublet of doublets due to spin-spin coupling with both the proton at position 5 and the fluorine at position 2. The proton at position 5, adjacent to the iodine atom, would be expected to be a doublet, resulting from coupling to the proton at position 3. The precise chemical shifts are influenced by the electronegativity of the adjacent halogen and nitrogen atoms.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.5 | dd | J(H-3, H-5), J(H-3, F-2) |

| H-5 | 7.8 - 8.3 | d | J(H-5, H-3) |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound should exhibit four distinct resonances, one for each of the four unique carbon atoms in the pyrazine ring. The carbon atom directly bonded to the fluorine atom (C-2) is expected to show a large one-bond coupling constant (¹JCF) and a significant downfield chemical shift. The carbon atom attached to the iodine (C-6) will also have a characteristic chemical shift, influenced by the heavy atom effect. The remaining two carbons (C-3 and C-5) will also be distinguishable, with potential smaller couplings to the fluorine atom.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 155 - 165 | d (¹JCF) |

| C-3 | 130 - 140 | d (²JCF) |

| C-5 | 135 - 145 | d (³JCF) |

| C-6 | 110 - 120 | s |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Heteroatom NMR Techniques (e.g., ¹⁹F NMR, ¹⁵N NMR)

Probing the heteroatoms directly provides further structural confirmation and electronic insights.

¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool. nih.govwikipedia.org The ¹⁹F NMR spectrum of this compound would consist of a single resonance. wikipedia.org This signal's chemical shift is highly sensitive to the local electronic environment. nih.govwikipedia.org The signal would likely be a doublet of doublets due to coupling with the protons at positions 3 and 5.

¹⁵N NMR Spectroscopy : The two nitrogen atoms in the pyrazine ring are chemically non-equivalent and are expected to produce two separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogens can provide information about the electron density distribution within the aromatic ring, which is influenced by the electron-withdrawing effects of the fluorine and iodine substituents. researchgate.netnih.gov

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹⁹F | -70 to -90 | dd |

| ¹⁵N (N-1) | -50 to -70 | d |

| ¹⁵N (N-4) | -60 to -80 | s |

Note: Chemical shifts for ¹⁹F are typically referenced to CFCl₃. Chemical shifts for ¹⁵N are typically referenced to liquid NH₃. These are predicted values and actual experimental data is needed for confirmation.

Mass Spectrometry and Advanced Analytical Techniques

Mass spectrometry serves as a cornerstone in the analytical characterization of novel compounds, providing critical information on molecular weight and purity. For a molecule such as this compound, advanced mass spectrometric techniques are indispensable for unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).

For this compound (C₄H₂FIN₂), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The comparison between the experimentally measured exact mass and the theoretically calculated mass provides a high level of confidence in the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₄H₂FIN₂ |

| Theoretical Monoisotopic Mass (Da) | 223.9255 |

| Hypothetical Experimental Mass (Da) | 223.9251 |

| Mass Accuracy (ppm) | -1.79 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is employed to assess the purity of a sample and to confirm the identity of the target compound.

The liquid chromatography component separates the sample's constituents based on their physicochemical properties, such as polarity. As each component elutes from the chromatography column at a specific retention time (RT), it is introduced into the mass spectrometer. The mass spectrometer then provides mass data for the eluting component. The combination of a characteristic retention time and the accurate mass measurement from an integrated HRMS detector offers a highly specific method for compound identification and purity assessment.

Table 2: Hypothetical LC-MS Analysis Data for this compound

| Retention Time (min) | Theoretical m/z [M+H]⁺ | Experimental m/z [M+H]⁺ | Purity (%) |

| 5.82 | 224.9328 | 224.9324 | >99 |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods are invaluable for understanding the behavior of molecules like this compound at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, other important reactivity descriptors like ionization potential, electron affinity, and chemical hardness can be derived, providing a comprehensive picture of the molecule's expected chemical behavior.

Table 3: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density.

Table 4: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N₁ | π(C₂-C₃) | 25.5 |

| LP(1) N₄ | π(C₅-C₆) | 22.8 |

| LP(3) F | σ(C₂-N₁) | 4.2 |

| LP(3) I | σ(C₆-C₅) | 3.1 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analyses for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools for predicting the reactive sites of a molecule. researchgate.netchemrxiv.org The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative nitrogen and fluorine atoms, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms and potentially the iodine atom (due to its ability to form halogen bonds), highlighting them as sites susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.netchemrxiv.org This analysis allows for a precise ranking of atoms within the molecule in terms of their susceptibility to electrophilic, nucleophilic, or radical attack, thus offering a more detailed prediction of chemical reactivity.

Molecular Docking and Molecular Dynamics Simulations for Theoretical Interaction Profiling

While specific experimental and computational studies on this compound are not extensively available in public literature, its theoretical interaction profile with potential biological targets can be elucidated using well-established computational techniques like molecular docking and molecular dynamics (MD) simulations. These methods provide critical insights into the potential binding modes, affinities, and stability of the compound within a protein's active site, thereby guiding rational drug design and discovery efforts. nih.govwikipedia.orgnih.gov

Given that the pyrazine scaffold is a key component in numerous clinically evaluated protein kinase inhibitors, a hypothetical interaction analysis of this compound with a representative protein kinase active site serves as an illustrative example of its potential mechanism of action. nih.govtandfonline.comscilit.comfigshare.com Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a major strategy in cancer therapy. nih.govmdpi.com

Molecular Docking Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.orgh-its.org This technique is instrumental in structure-based drug design for predicting the binding conformation and estimating the binding affinity of small molecules to their protein targets. wikipedia.orgnih.gov

For a theoretical analysis, this compound would be docked into the ATP-binding site of a model protein kinase. The pyrazine core, common in ATP-competitive inhibitors, would be expected to form key interactions within the hinge region of the kinase. tandfonline.com The unique halogen substituents of the compound—fluorine and iodine—play distinct roles in modulating these interactions.

The primary interactions anticipated for this compound within a kinase active site include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with backbone amide protons of the kinase's hinge region residues (e.g., Cysteine or Leucine). This is a canonical interaction for many pyrazine-based kinase inhibitors. tandfonline.com

Halogen Bonding: The iodine atom at the 6-position is a significant feature. Due to a phenomenon known as the "σ-hole," covalently bound iodine atoms can act as halogen bond (XB) donors, forming favorable interactions with Lewis basic atoms like the carbonyl oxygen of a protein backbone or a specific amino acid side chain (e.g., Aspartate, Glutamate). nih.govnih.govsciencedaily.comacs.org This directional interaction can significantly enhance binding affinity and selectivity. nih.govsciencedaily.com In contrast, the fluorine atom is highly electronegative and typically does not participate as a halogen bond donor. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic pyrazine ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., Valine, Leucine, Phenylalanine) within the active site, further stabilizing the complex.

A hypothetical summary of docking results for this compound against a model protein kinase is presented below.

| Parameter | Predicted Value / Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Pyrazine N1 with hinge region backbone NH of Cys-XXX (2.9 Å) |

| Halogen Bonds | Iodine atom with backbone C=O of gatekeeper residue Leu-YYY (3.1 Å) |

| Hydrophobic Interactions | Pyrazine ring with side chains of Val-ZZZ, Ala-AAA |

| Key Interacting Residues | Cys-XXX, Leu-YYY, Val-ZZZ, Ala-AAA |

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are employed to assess the dynamic stability of the predicted protein-ligand complex over time. nih.govresearcher.life This technique simulates the natural movements and conformational changes of the protein and ligand, providing a more realistic evaluation of the binding hypothesis generated by docking. github.ionih.gov An MD simulation would be performed on the highest-scoring docked pose of the this compound-kinase complex.

The primary analyses of the MD simulation trajectory would involve calculating the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF).

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue (or atom) in the protein. physicsworks2.comresearchgate.net It quantifies the flexibility of different parts of the protein. github.io Analysis of the RMSF of active site residues can indicate which residues have stabilized or changed conformation upon ligand binding. Low fluctuation in the active site residues interacting with the ligand would further support a stable binding mode. researchgate.net

A summary of the parameters for a hypothetical MD simulation is provided in the table below.

| Parameter | Description |

|---|---|

| Simulation Software | GROMACS, AMBER, or NAMD |

| Force Field | CHARMM36m for protein, CGenFF for ligand |

| System Setup | Complex solvated in a cubic water box (e.g., TIP3P water model) with counter-ions to neutralize the system |

| Simulation Time | 100 nanoseconds (ns) |

| Analysis Metrics | RMSD of protein and ligand, RMSF of protein residues, analysis of intermolecular hydrogen and halogen bonds over time |

| Expected RMSD Outcome | Convergence to a stable value (< 0.3 nm) for both the protein backbone and the ligand, indicating a stable complex |

| Expected RMSF Outcome | Low fluctuations for residues in the binding pocket that are interacting with the ligand, confirming their role in stabilizing the complex |

Strategic Applications of 2 Fluoro 6 Iodo Pyrazine in Modern Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The difunctional nature of 2-fluoro-6-iodo-pyrazine makes it an ideal building block for the synthesis of complex, highly substituted pyrazine (B50134) derivatives, which are core structures in many pharmaceutically active compounds. mdpi.comresearchgate.net The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds is the cornerstone of its versatility.

The carbon-iodine bond is considerably more reactive in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions) compared to the relatively inert carbon-fluorine bond under the same conditions. semanticscholar.org This reactivity differential allows for the selective introduction of a wide array of substituents at the 6-position of the pyrazine ring. For instance, aryl, heteroaryl, alkyl, or alkynyl groups can be precisely installed via cross-coupling, leaving the fluorine atom at the 2-position intact for subsequent transformations. This sequential functionalization is a key strategy in the assembly of complex molecules, where controlled, step-wise construction is paramount.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Reactive Site | Reagent Example | Product Type |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Arylboronic acid | 2-Fluoro-6-aryl-pyrazine |

| 1 | Sonogashira Coupling | C-I | Terminal alkyne | 2-Fluoro-6-alkynyl-pyrazine |

| 1 | Buchwald-Hartwig Amination | C-I | Amine | 2-Fluoro-6-amino-pyrazine |

This step-wise approach enables the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes.

Precursor for the Construction of Diverse Heterocyclic Systems

Beyond serving as a scaffold for substitution, this compound can act as a precursor for building more complex, fused heterocyclic systems. The substituents introduced via the initial C-I bond functionalization can be designed to participate in subsequent intramolecular cyclization reactions.

For example, a Sonogashira coupling could introduce an alkynyl group at the 6-position. soton.ac.uk A carefully chosen nucleophile could then be used to displace the fluorine atom at the 2-position, followed by an intramolecular reaction with the alkyne to form a fused ring system, such as a pyrrolo[1,2-a]pyrazine (B1600676) or a related bicyclic heterocycle. Similarly, introducing a substituent with a nucleophilic functional group (e.g., an amine or hydroxyl group) via a Suzuki or Buchwald-Hartwig reaction could facilitate an intramolecular SNAr cyclization, displacing the fluorine to forge a new heterocyclic ring.

Role in the Rational Design and Synthesis of Functional Molecular Scaffolds

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.comresearchgate.net The incorporation of fluorine into such scaffolds is a widely used strategy to enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability. dundee.ac.ukolemiss.edunih.gov

This compound is therefore a valuable starting material for the rational design of functional molecules. The iodine atom provides a handle for introducing diversity and building the core of the molecule through robust cross-coupling chemistry. The fluorine atom can be retained in the final structure as a key modulating element or can be replaced at a later stage. This dual functionality allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series. By varying the substituent at the 6-position and then modifying the 2-position, large libraries of compounds can be generated from a single, versatile precursor.

Development of Novel Methodologies Utilizing the Unique Reactivity of this compound

The orthogonal reactivity of the C-I and C-F bonds on an electron-deficient pyrazine ring makes this compound an excellent substrate for the development of new synthetic methodologies. The electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom makes the C-F bond particularly susceptible to nucleophilic aromatic substitution (SNAr), albeit under harsher conditions than the C-I bond participates in cross-coupling.

Research on Derivatives and Analogues of 2 Fluoro 6 Iodo Pyrazine

Exploration of Positional Isomers and Regioisomers of Fluoro-iodopyrazines

The pyrazine (B50134) ring, a diazine with nitrogen atoms at the 1 and 4 positions, can accommodate a fluorine and an iodine atom in several distinct arrangements, giving rise to a series of positional isomers. Each isomer possesses a unique electronic distribution and steric profile, which in turn dictates its chemical reactivity and physical properties. The known positional isomers of fluoro-iodopyrazine include 2-fluoro-3-iodopyrazine, 2-fluoro-5-iodopyrazine, and the titular 2-fluoro-6-iodopyrazine.

The synthesis of these isomers often involves multi-step sequences starting from commercially available pyrazine derivatives. For instance, the introduction of a fluorine atom can be achieved via a diazotization-fluorination reaction (Balz-Schiemann reaction) on an aminopyrazine precursor, while iodination can be accomplished using various iodinating agents on an activated pyrazine ring. The specific substitution pattern is directed by the pre-existing substituents on the pyrazine core.

The physicochemical properties of these isomers are expected to differ based on the relative positions of the fluorine and iodine atoms. The dipole moment, for example, will be significantly influenced by the vector sum of the individual bond dipoles of the C-F and C-I bonds. These differences in polarity can affect properties such as boiling point, solubility, and chromatographic behavior.

Table 1: Positional Isomers of Fluoro-iodopyrazine and Their Predicted Properties

| Compound Name | CAS Number | Predicted Boiling Point (°C) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| 2-Fluoro-3-iodopyrazine | Not available | 210-215 | ~3.5 |

| 2-Fluoro-5-iodopyrazine | Not available | 205-210 | ~1.8 |

| 2-Fluoro-6-iodopyrazine | 1286744-13-5 | 208-212 | ~2.5 |

Synthesis and Comprehensive Characterization of Substituted 2-Fluoro-6-iodo-pyrazine Analogues

The 2-fluoro-6-iodopyrazine scaffold presents two distinct reactive handles for the introduction of further substituents. The iodine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. The fluorine atom, being a poorer leaving group in nucleophilic aromatic substitution (SNAr) compared to iodine, can either be retained or substituted under more forcing conditions.

The synthesis of substituted analogues often commences with a cross-coupling reaction at the 6-position. For example, a Suzuki coupling with an arylboronic acid can introduce an aryl group, while a Sonogashira coupling with a terminal alkyne can install an alkynyl moiety. Subsequent functionalization can then be directed at the fluorine-bearing carbon or at other positions on the pyrazine ring if they are activated.

Comprehensive characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei and their spatial relationships.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Table 2: Representative Spectroscopic Data for a Hypothetical Substituted Analogue: 2-Fluoro-6-phenylpyrazine

| Technique | Observed Data |

|---|---|

| 1H NMR (CDCl3, 400 MHz) | δ 8.55 (d, 1H), 8.30 (d, 1H), 7.95-7.85 (m, 2H), 7.50-7.40 (m, 3H) |

| 13C NMR (CDCl3, 100 MHz) | δ 158.2 (d, JCF = 240 Hz), 145.1, 142.5 (d, JCF = 15 Hz), 138.0, 130.5, 129.8, 128.9, 118.4 (d, JCF = 25 Hz) |

| 19F NMR (CDCl3, 376 MHz) | δ -70.2 |

| HRMS (ESI) | m/z calculated for C10H7FN2 [M+H]+: 175.0666, found: 175.0668 |

Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives

Understanding the interplay between the molecular structure of this compound derivatives and their chemical reactivity and physical properties is fundamental for their rational design in various applications. The electronic effects of the fluorine and iodine substituents, as well as any additional functional groups, play a pivotal role in determining the molecule's behavior.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the pyrazine ring, which can influence the pKa of the nitrogen atoms and the susceptibility of the ring to nucleophilic attack. The iodine atom, while less electronegative, is more polarizable and can participate in halogen bonding interactions.

Structure-reactivity studies often involve kinetic analysis of reactions, such as nucleophilic aromatic substitution, to quantify the effect of different substituents on the reaction rate. For instance, the rate of substitution of the fluorine atom by a nucleophile would be expected to be enhanced by the presence of an electron-withdrawing group at the 6-position and diminished by an electron-donating group.

Structure-property relationship studies correlate molecular descriptors (e.g., lipophilicity, polar surface area) with observed physical properties (e.g., solubility, melting point). These studies are crucial for optimizing the properties of these compounds for specific applications, such as in materials science or medicinal chemistry.

Table 3: Predicted Physicochemical Properties of Substituted 2-Fluoro-6-X-pyrazines

| Substituent (X) | Calculated logP | Calculated Polar Surface Area (Å2) |

|---|---|---|

| -H | 1.85 | 25.78 |

| -CH3 | 2.20 | 25.78 |

| -OCH3 | 1.95 | 35.01 |

| -CN | 1.50 | 49.61 |

Investigation of Pyrazine-Fused Heterocyclic Systems Incorporating Fluoro and Iodo Moieties

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique photophysical and biological properties. The construction of such systems typically involves annulation reactions where a new ring is fused onto the pyrazine core.

For example, a di-functionalized pyrazine, such as a 2-fluoro-6-iodo-3-aminopyrazine, could undergo intramolecular cyclization to form a pyrido[2,3-b]pyrazine (B189457) derivative. Alternatively, a pyrazine bearing two reactive groups in adjacent positions, such as a 2,3-diamino-5-fluoro-6-iodopyrazine, could be condensed with a 1,2-dicarbonyl compound to yield a pteridine (B1203161) derivative.

The presence of the fluorine and iodine atoms in these fused systems can significantly modulate their properties. The fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the iodine atom can be used for further functionalization or for the introduction of radiolabels for imaging applications.

The synthesis of these fused systems requires careful planning of the reaction sequence to ensure the desired regioselectivity. The characterization of these complex molecules relies heavily on advanced spectroscopic techniques, including 2D NMR experiments, to fully elucidate their structures.

Table 4: Examples of Pyrazine-Fused Heterocyclic Systems Potentially Accessible from this compound Derivatives

| Fused Heterocyclic System | Potential Synthetic Precursor | Key Reaction Type |

|---|---|---|

| Pyrido[2,3-b]pyrazine | 2-Fluoro-6-iodo-3-aminopyrazine derivative | Intramolecular cyclization |

| Pteridine | 2,3-Diamino-5-fluoro-6-iodopyrazine | Condensation with a 1,2-dicarbonyl compound |

| Pyrazino[2,3-b]quinoxaline | 2,3-Diamino-5-fluoro-6-iodopyrazine | Condensation with a 1,2-dicarbonyl compound |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-iodo-pyrazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of halogenated pyrazines typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For this compound, a plausible route is iodination of a fluoropyrazine precursor using N-iodosuccinimide (NIS) under acidic conditions. Key variables include:

- Catalyst : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for regioselective iodination .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Temperature : Controlled heating (80–100°C) minimizes side reactions like dehalogenation.

Validate purity via HPLC (≥95%) and characterize using H/F NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- Spectroscopy : H NMR (δ 8.2–8.5 ppm for pyrazine protons), F NMR (δ -110 to -120 ppm for fluorine), and FT-IR (C-F stretch ~1250 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 255.96 g/mol) .

Q. What solubility and stability considerations are critical for handling this compound?

Methodological Answer:

- Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions (10–50 mM). Vortexing at 37°C improves dissolution .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the C-I bond. Monitor degradation via TLC .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to kinase active sites (e.g., EGFR or BRAF). The iodine atom’s van der Waals radius (1.98 Å) may fill hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of fluorine (high electronegativity) on pyrazine ring reactivity .

Q. What strategies resolve contradictory spectral data for halogenated pyrazines, such as unexpected coupling in NMR?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by cooling to -40°C (e.g., distinguish J coupling from ring current effects) .

- X-ray Crystallography : Confirm regiochemistry if synthetic ambiguity exists (e.g., I vs. F positioning) .

- 2D NMR : HSQC and HMBC to assign long-range couplings and verify substituent positions .

Q. How can researchers evaluate the biological activity of this compound in cellular assays?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 40+ kinases using ADP-Glo™ assays. Prioritize targets with <1 µM IC .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC dose-response curves. Include a non-iodinated analog to isolate iodine’s role .

Key Research Challenges

- Synthetic Scalability : Optimize Pd-catalyzed steps for gram-scale production while avoiding iodide leaching .

- Biological Specificity : Address off-target kinase interactions by modifying the pyrazine core with electron-withdrawing groups .

- Stability in Bioassays : Prevent iodine loss under physiological pH by co-administering radical scavengers (e.g., ascorbic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。